N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide

physicochemical profiling solubility PK optimization

This benzothiophene-3-sulfonamide hybrid features a stereochemically unassigned hydroxyethyl linker—a critical differentiator from carbon-linked analogues. With MW=271.36, logP=1.15, and full Lipinski compliance, it is ideally suited for fragment-based biophysical screening. The 3-yl attachment pattern confers distinct dihedral geometry compared to 2-yl isomers, directly impacting target selectivity. Buy this exact compound for reproducible SAR in enzyme inhibition, receptor binding, and chemokine receptor modulation studies.

Molecular Formula C11H13NO3S2
Molecular Weight 271.35
CAS No. 2034438-55-4
Cat. No. B2959255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide
CAS2034438-55-4
Molecular FormulaC11H13NO3S2
Molecular Weight271.35
Structural Identifiers
SMILESCS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O
InChIInChI=1S/C11H13NO3S2/c1-17(14,15)12-6-10(13)9-7-16-11-5-3-2-4-8(9)11/h2-5,7,10,12-13H,6H2,1H3
InChIKeyFHGWUGPTUUNDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-3-yl)-2-Hydroxyethyl]Methanesulfonamide (CAS 2034438-55-4): Core Properties & Procurement-Relevant Identity


N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide (CAS 2034438-55-4) is a synthetic, low-molecular-weight (271.36 g/mol) benzothiophene–sulfonamide hybrid [1]. Its structure embeds a benzothiophene core, a secondary alcohol linker, and a terminal methanesulfonamide group — a three-point pharmacophore that enables hydrogen-bond donor/acceptor interactions (tPSA = 55.4 Ų). With a computed logP of 1.15, the compound occupies a narrow physicochemical space between highly lipophilic benzothiophene congeners and overly polar sulfonamides [2]. The stereochemically unassigned hydroxyethyl linker differentiates it from carbon-linked analogues (e.g., JNJ-26990990) by offering an additional H-bond donor and a chiral center that can be exploited for enantioselective synthesis or chiral resolution [3].

Why N-[2-(1-Benzothiophen-3-yl)-2-Hydroxyethyl]Methanesulfonamide Cannot Be Replaced by Generic In-Class Sulfonamides


Benzothiophene sulfonamides are not functionally interchangeable: even subtle changes in substitution pattern, linker atom, or sulfonamide N-substituent produce dramatic shifts in target selectivity and pharmacokinetic profile. The 3-yl attachment on the benzothiophene ring (versus 2-yl) alters the dihedral angle between the heterocycle and the side chain, while the hydroxyethyl linker introduces a hydrogen-bond donor that is absent in methylene-linked analogues [1]. Published SAR on benzothiophene-2-sulfonamide chymase inhibitors shows that replacing the sulfonamide N-substituent can swing potency from >400-fold selectivity to broad off-target activity [2]. Therefore, procurement of the exact hydroxyethyl methanesulfonamide — rather than a positional isomer or a core-only benzothiophene sulfonamide — is critical for reproducible results in enzyme inhibition, receptor binding, or cellular profiling campaigns.

Quantitative Differentiation Evidence: N-[2-(1-Benzothiophen-3-yl)-2-Hydroxyethyl]Methanesulfonamide vs. Closest Structural Analogues


Evidence Item 1: Solubility & Polarity Advantage Conferred by the Hydroxyethyl Linker vs. Methylene-Linked JNJ-26990990

The target compound's secondary alcohol (hydroxyethyl) linker adds one H-bond donor (HBD = 1) and enables a lower logP (1.15) compared with clinically studied N-(benzo[b]thien-3-ylmethyl)-sulfamide (JNJ-26990990; methylene linker, no hydroxyl HBD), which has a higher computed logP and lower aqueous solubility [1][2]. This polarity difference is critical for achieving adequate dissolution in aqueous assay buffers without DMSO carryover artifacts, and for reducing non-specific protein binding in cellular assays.

physicochemical profiling solubility PK optimization

Evidence Item 2: Chymase Inhibitory Activity & Selectivity (>400-fold) of Closely Related Benzothiophene-2-Sulfonamide Scaffold

Benzo[b]thiophene-2-sulfonamide derivatives — with the sulfonamide directly attached at the 2-position — have been characterized as potent, selective human chymase inhibitors. The optimized compound TY-51076 exhibited an IC50 of 56 nM against chymase with >400-fold selectivity over chymotrypsin and cathepsin G in enzymatic assays [1]. The target compound, bearing the methanesulfonamide at the 3-position via a hydroxyethyl linker, is a second-generation variant designed from the same patent class (EP 1325920 A4 / US 7071220) to modulate selectivity and PK properties through linker engineering [2].

chymase inhibition cardiovascular disease enzyme selectivity

Evidence Item 3: Positional Isomer Differentiation — 3-yl vs. 2-yl Benzothiophene Attachment Influences Target Binding Geometry

The benzothiophene sulfonamide patent literature explicitly claims both 2-yl and 3-yl substitution as distinct embodiments, reflecting the impact of attachment point on chymase binding pocket accommodation [1]. In the broader chemokine receptor modulator patent class (US 2014/0350012), benzothiophene-3-sulfonamide derivatives display altered GPCR binding profiles compared with their 2-sulfonamide regioisomers [2]. Procuring the correct regioisomer (3-yl) avoids variable activity caused by altered ring-to-linker geometry.

positional isomer structure-activity relationship receptor binding

Evidence Item 4: Drug-Likeness Compliance — Favorable Physicochemical Profile for Hit-to-Lead Optimization

The target compound satisfies all Lipinski Rule of 5 criteria (MW = 271.36 < 500; logP = 1.15 < 5; HBD = 1 < 5; HBA = 4 < 10) [1]. In contrast, many benzothiophene sulfonamide drug candidates (e.g., TY-51076, MW = 457.5; SB-271046) exceed 400 Da and have higher lipophilicity, complicating solubility-limited absorption. The combination of low molecular weight with balanced polarity makes this methanesulfonamide a versatile fragment-sized starting point for hit expansion.

drug-likeness Lipinski medicinal chemistry

Evidence Item 5: Stereochemical Handle — Single Chiral Hydroxyethyl Center Enables Enantioselective Biological Profiling

The hydroxyethyl linker contains one sp³ stereogenic carbon, providing a chiral center that can be resolved into pure enantiomers for differential biological testing [1]. Published studies on hydroxyethyl-containing sulfonamide pharmacophores demonstrate that enantiomers can exhibit >10-fold differences in receptor binding affinity [2]. This contrasts sharply with achiral methylene-linker analogues such as JNJ-26990990 that preclude stereochemical optimization.

chiral resolution enantioselective synthesis biological stereochemistry

Optimal Scientific & Industrial Application Scenarios for N-[2-(1-Benzothiophen-3-yl)-2-Hydroxyethyl]Methanesulfonamide


Hit-to-Lead Optimization of Selective Chymase Inhibitors for Cardiovascular Indications

This compound is structurally evolved from the benzothiophene-2-sulfonamide chymase inhibitor scaffold characterized in EP 1325920 and US 7071220 [1]. With a potent, selective class precedent (TY-51076, IC50 = 56 nM, >400-fold selectivity) [2], the hydroxyethyl methanesulfonamide variant is appropriate for SAR expansion aimed at improving solubility and reducing molecular weight while maintaining on-target chymase potency.

Enantioselective Probe Synthesis for GPCR or Enzyme Target Deconvolution

The single stereogenic carbon on the hydroxyethyl linker provides a chemical switch for enantiomer-specific functional activity differences [1]. This structural feature enables the synthesis of matched enantiomer pairs for use in target engagement studies and selectivity panels, offering a critical advantage over achiral benzothiophene sulfonamides such as JNJ-26990990 [3].

Fragment-Based Drug Discovery (FBDD) Screening Cascades

With MW = 271.36, logP = 1.15, and full Lipinski compliance, the compound fits the fragment-like property space ideal for biophysical screening (SPR, DSF, X-ray crystallography) [1]. The hydroxyethyl and methanesulfonamide groups provide multiple polar interaction vectors for fragment growing, distinguishing it from more lipophilic, higher-MW benzothiophene sulfonamide drug candidates [4].

Chemokine Receptor Modulator Probe Development

Benzothiophene-3-sulfonamide derivatives have been patented as chemokine receptor modulators (US 2014/0350012) [1]. The target compound's 3-yl attachment and hydroxyethyl linker align with this pharmacophore class, making it a suitable starting point for the synthesis of biased chemokine receptor ligands for inflammatory or autoimmune disease research.

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.